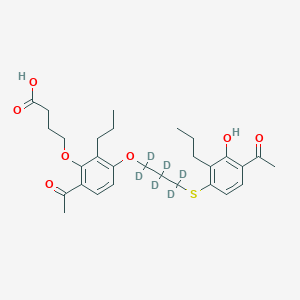
Tipelukast-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tipelukast-D6 is a deuterium-labeled analogue of Tipelukast, a sulfidopeptide leukotriene receptor antagonist. It is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C29H32D6O7S, and it has a molecular weight of 536.71 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tipelukast-D6 involves the incorporation of deuterium atoms into the molecular structure of Tipelukast. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tipelukast-D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Tipelukast-D6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Tipelukast-D6 exerts its effects by acting as a leukotriene receptor antagonist. It binds to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This results in reduced inflammation and fibrosis. The molecular targets include leukotriene receptors, and the pathways involved are related to the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxy Tipelukast-D6: A hydroxylated derivative of this compound.
Tipelukast: The non-deuterated form of this compound.
Other Leukotriene Receptor Antagonists: Such as Montelukast and Zafirlukast
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it an ideal tracer in metabolic studies, as it can be easily distinguished from its non-deuterated counterpart. Additionally, the deuterium labeling can enhance the stability and bioavailability of the compound .
Propiedades
Fórmula molecular |
C29H38O7S |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2 |
Clave InChI |
KPWYNAGOBXLMSE-YUZNWSDISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(=O)C)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC |
SMILES canónico |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


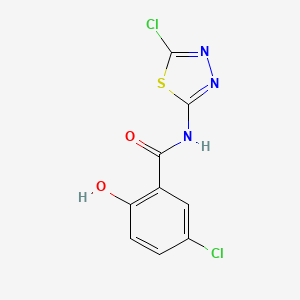
![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
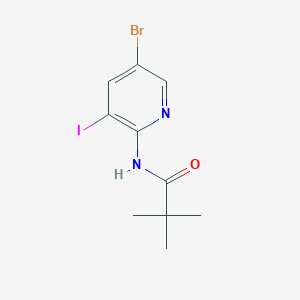
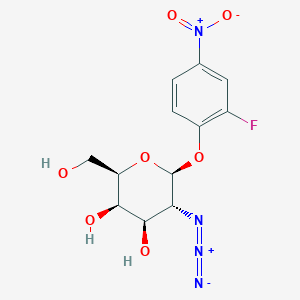
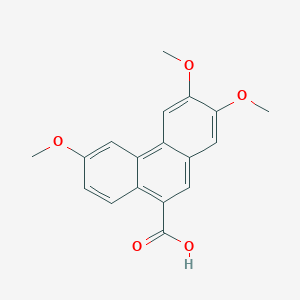



![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
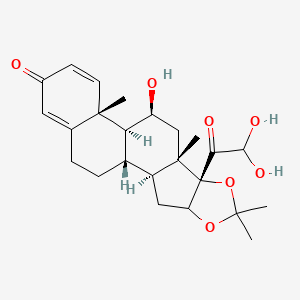

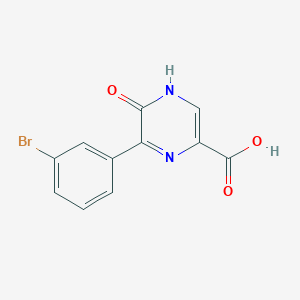
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
